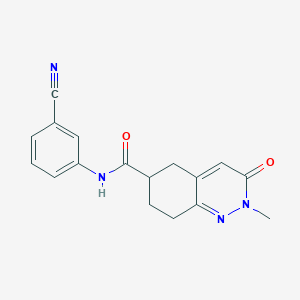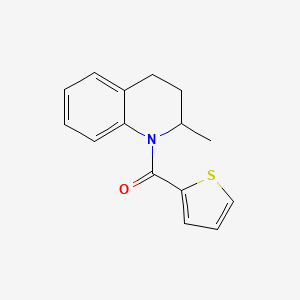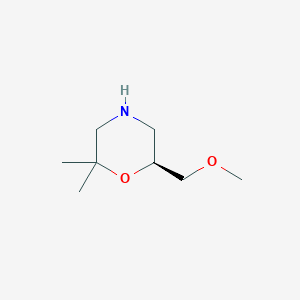![molecular formula C14H17NO5 B2582251 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid CAS No. 436088-57-2](/img/structure/B2582251.png)
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid” is a compound used for proteomics research . It has a molecular formula of C12H13NO5 and a molecular weight of 251.24 .
Molecular Structure Analysis
The molecule contains a total of 31 atoms. There are 13 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .Applications De Recherche Scientifique
Anticonvulsant and Antioxidant Activity : Derivatives of 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates, similar in structure to the queried compound, have shown significant anticonvulsant and antioxidant activities. These derivatives were synthesized as isosteric analogues of isradipine and nifedipine, highlighting their potential in neurological research (Prasanthi, Prasad, & Bharathi, 2013).
Spasm-Activity Interaction Studies : Compounds related to benzo[1,3]dioxole-carboxylic acids, including variants like 4,7-dimethyl-benzo[1,3]dioxole-5-carboxylic acid, have been prepared and tested for spasm-activity on mice. This indicates the relevance of such compounds in muscular and neurological studies (Dallacker, Reichrath, & Schnackers, 1980).
Polymer Chemistry Applications : Research has been conducted on the reaction of benzoxazine-based phenolic resins with strong and weak carboxylic acids and phenols as catalysts, relevant to the broader family of benzo compounds. This study has implications for materials science and polymer chemistry (Dunkers & Ishida, 1999).
Synthesis of Novel Fragrances : The synthesis of compounds like (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one from related dimethyl compounds demonstrates the use of benzo derivatives in creating novel fragrances, highlighting their application in the flavor and fragrance industry (Kraft, Popaj, Müller, & Schär, 2010).
Catalytic Applications in Renewable Chemistry : Investigations into the acid-catalyzed condensation of glycerol with compounds like benzaldehyde and formaldehyde, involving [1,3]dioxolane derivatives, are significant in the context of renewable materials and chemical synthesis (Deutsch, Martin, & Lieske, 2007).
Mécanisme D'action
It’s important to note that the study of new compounds is a complex process that involves multiple stages of research, including laboratory studies, animal studies, and clinical trials in humans. Each of these stages provides important information about the compound’s safety, efficacy, and optimal use .
Analyse Biochimique
Biochemical Properties
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . This inhibition is significant because prostaglandins play a vital role in inflammation and pain. Additionally, this compound has been found to interact with α-amylase, an enzyme that catalyzes the hydrolysis of starch into sugars . These interactions highlight the compound’s potential as a therapeutic agent in managing inflammation and metabolic disorders.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This effect is particularly notable in cancer cell lines such as CCRF-CEM and MIA PaCa-2. Furthermore, this compound has been reported to inhibit the proliferation of HeLa cells, indicating its potential as an anticancer agent .
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-ylamino)-3,3-dimethyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,7-13(17)18)6-12(16)15-9-3-4-10-11(5-9)20-8-19-10/h3-5H,6-8H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEXWDNLTAIVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC2=C(C=C1)OCO2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine](/img/structure/B2582169.png)
![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)

![Tert-butyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2582173.png)
![2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B2582175.png)


![3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2582183.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalene-2-carboxylic acid](/img/structure/B2582184.png)
![9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2582185.png)
![5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2582191.png)